molecular formula C11H16FNO2S B14950811 1-(4-fluorophenyl)-N-(2-methylpropyl)methanesulfonamide

1-(4-fluorophenyl)-N-(2-methylpropyl)methanesulfonamide

Katalognummer: B14950811
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: AUNYMCAEWFZVHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)-N-(2-methylpropyl)methanesulfonamide is a chemical compound characterized by the presence of a fluorophenyl group, a methylpropyl group, and a methanesulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(2-methylpropyl)methanesulfonamide typically involves the reaction of 4-fluoroaniline with 2-methylpropylamine in the presence of methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Fluoroaniline+2-Methylpropylamine+Methanesulfonyl chlorideThis compound\text{4-Fluoroaniline} + \text{2-Methylpropylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 4-Fluoroaniline+2-Methylpropylamine+Methanesulfonyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and quality control to ensure the compound meets the required standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Fluorophenyl)-N-(2-methylpropyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various fluorinated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorophenyl)-N-(2-methylpropyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of 1-(4-fluorophenyl)-N-(2-methylpropyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    1-(4-Fluorophenyl)-2-methylpropylamine: Shares a similar structure but lacks the methanesulfonamide group.

    4-Fluorophenylmethanesulfonamide: Similar but does not have the 2-methylpropyl group.

Uniqueness: 1-(4-Fluorophenyl)-N-(2-methylpropyl)methanesulfonamide is unique due to the combination of its fluorophenyl, methylpropyl, and methanesulfonamide groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

Molekularformel

C11H16FNO2S

Molekulargewicht

245.32 g/mol

IUPAC-Name

1-(4-fluorophenyl)-N-(2-methylpropyl)methanesulfonamide

InChI

InChI=1S/C11H16FNO2S/c1-9(2)7-13-16(14,15)8-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3

InChI-Schlüssel

AUNYMCAEWFZVHT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CNS(=O)(=O)CC1=CC=C(C=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.